Dioleoylglycerol pyrophosphate ammonium salt
Overview
Description
Dioleoylglycerol pyrophosphate (DGPP) is an anionic phospholipid that has been found in plants, Saccharomyces cerevisiae, and Escherichia coli . It is involved in a novel signaling pathway and suggests a potential role for this compound in triggering homeostatic cellular responses .
Synthesis Analysis
DGPP is synthesized by the phosphorylation action of phosphatidic acid (PA) kinase on phosphatidic acid, a signaling lipid with multifunctional properties .Molecular Structure Analysis
The empirical formula of DGPP is C39H80N2O11P2 . Its molecular weight is 815.01 .Chemical Reactions Analysis
DGPP can interact electrostatically via the electrostatic-hydrogen bond switch mechanism . The formation of DGPP from PA alters the physicochemical properties as well as the structural dynamics of the membrane .Physical and Chemical Properties Analysis
DGPP is a powder form substance . It is hygroscopic and not light sensitive . It is stable for 1 year and should be stored at -20°C .Scientific Research Applications
Phosphate Determination in Natural Waters : Dioleoylglycerol pyrophosphate ammonium salt is used in methods for determining phosphate in natural waters. A study by Murphy and Riley (1962) describes a single solution reagent for phosphorus determination in sea water, using an acidified solution of ammonium molybdate containing ascorbic acid, which reacts rapidly with phosphate ions (Murphy & Riley, 1962).
Fire Retardancy in Polypropylene-Based Formulations : Research by Bras et al. (1996) compares various intumescent additive mixtures for fire retardancy in polypropylene formulations. The study discusses the use of diammonium pyrophosphate and polyols as fire retardant (FR) additive mixtures of interest for polyolefins (Bras et al., 1996).
Electrolyte in Electric Double Layer Capacitors : A study by Yuyama et al. (2006) evaluates various ammonium salts, including ionic liquids, as electrolytes in electric double layer capacitors (EDLCs). This research highlights the importance of the tetrafluoroborate anion for performance and stability in EDLC applications (Yuyama et al., 2006).
Salting-Out and Salting-In Effects in Extraction Processes : Grundl et al. (2017) investigate the influence of various organic compounds, including ammonium organic salts, on the Lowest Solution Temperature (LST) in water/dipropylene glycol propyl ether mixtures. This study provides insights into the salting-out and salting-in behaviors of these compounds, with potential applications in different extraction processes (Grundl et al., 2017).
Pyrophosphate Hydrolysis in Soil : McBeath et al. (2006) explore the hydrolysis of pyrophosphate in highly calcareous soil, which is crucial for understanding the behavior of ammonium polyphosphate fertilizers in agricultural applications. This study uses solid-state 31P nuclear magnetic resonance spectroscopy and ion chromatography to measure changes in phosphorus speciation (McBeath et al., 2006).
Transfection Agents in Mammalian Cell Lines : Rosenzweig et al. (2001) discuss diquaternary ammonium salts as a new class of reagent for mediating the transfection of DNA in mammalian cell lines. This research demonstrates the potential of these salts in gene delivery applications (Rosenzweig et al., 2001).
Mechanism of Action
Target of Action
Dioleoylglycerol pyrophosphate (DGPP) is a bioactive lipid that primarily targets Transient Receptor Potential 1 (TRPV1) . TRPV1 is a non-selective cation channel that is highly expressed in sensory neurons and plays a crucial role in pain perception .
Mode of Action
DGPP interacts with TRPV1, potentially modulating its function . .
Biochemical Pathways
DGPP is involved in a novel signaling pathway that has been found in plants, Saccharomyces cerevisiae, and Escherichia coli . It carries two phosphate groups in its headgroup
Pharmacokinetics
It is known that short chain dgpp (dic8) is taken up by mammalian cells and yeast . Long chain DGPP (DiC18:1) is added to cells with a detergent solution .
Result of Action
It is suggested that dgpp plays a potential role in triggering homeostatic cellular responses .
Action Environment
The action, efficacy, and stability of DGPP can be influenced by various environmental factors. For instance, DGPP is light sensitive and hygroscopic . Therefore, it should be stored in a dry and dark environment at -20°C . Furthermore, the uptake of long chain DGPP by yeast cells may be influenced by the presence of detergents .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dioleoylglycerol pyrophosphate ammonium salt is known to interact with various enzymes, proteins, and other biomolecules. It is involved in a novel signaling pathway and has been found to play a role in triggering homeostatic cellular responses . It may also be used in biochemical assays to study its effects on transient receptor potential 1 (TRPV1) function .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It is capable of stimulating stress-related responses in plants . It may also play a role in abscisic acid (ABA) signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a second messenger in signaling pathways . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
diazanium;[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O11P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);2*1H3/b19-17-,20-18-;;/t37-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWIEYLZDXPRIY-AXQFFRRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80N2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1039688 | |
Record name | Dioleoylglycerol pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-14-1 | |
Record name | Dioleoylglycerol pyrophosphate ammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioleoylglycerol pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIAMMONIUM 1,2-DIOLEOYL-SN-GLYCEROPYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSK5Q66IWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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